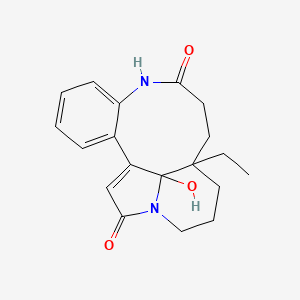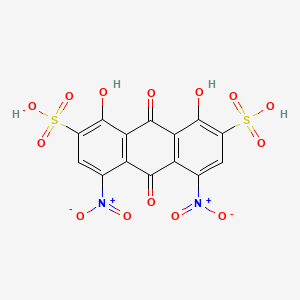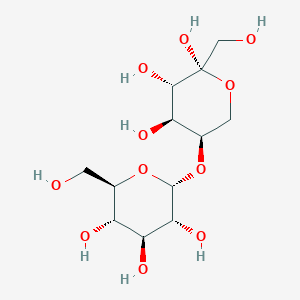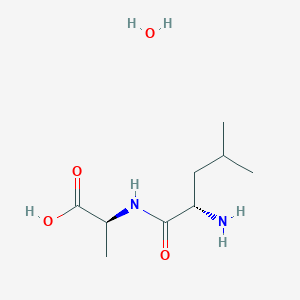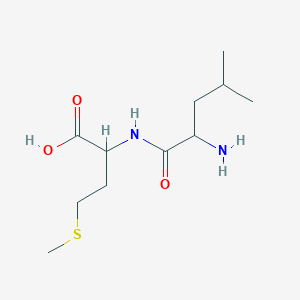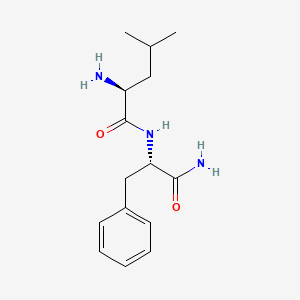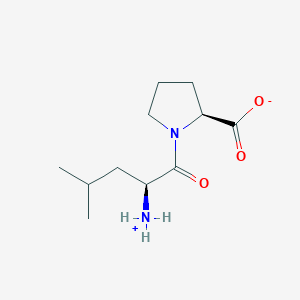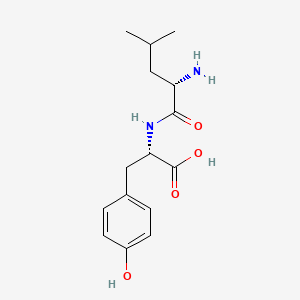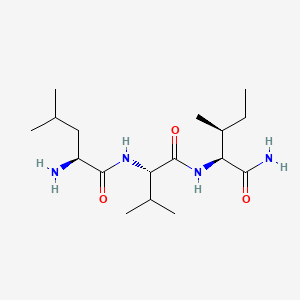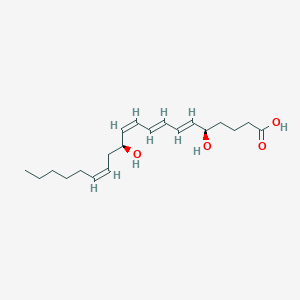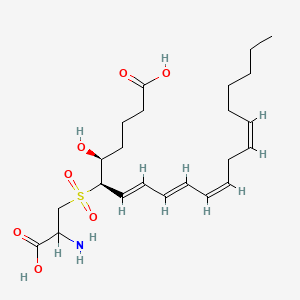
Lithospermic acid B
概述
描述
Salvianolic acid B is a water-soluble phenolic compound extracted from the roots and rhizomes of Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered significant attention due to its potent antioxidant, anti-inflammatory, and anticancer properties. It is widely used in traditional Chinese medicine for treating cardiovascular diseases, promoting blood circulation, and alleviating various ailments .
体内
Lithospermic acid B has been studied extensively in vivo, with research focusing on its effects on various biological systems. Studies have shown that this compound can modulate the activity of various enzymes, including cyclooxygenase, lipoxygenase, and nitric oxide synthase. It has also been shown to have anti-inflammatory and antioxidant effects in animal models. In addition, this compound has been found to possess anti-cancer and anti-diabetic effects in vivo.
体外
Lithospermic acid B has also been studied extensively in vitro. Studies have demonstrated that this compound has anti-inflammatory and anti-oxidant properties in cell culture systems. Furthermore, it has been reported to possess anti-cancer and anti-diabetic effects in vitro. In addition, this compound has been shown to possess anti-bacterial, anti-viral, and anti-fungal activities in vitro.
作用机制
Salvianolic acid B exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges reactive oxygen species and upregulates antioxidant enzymes.
Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and pathways such as NF-κB.
Anticancer Mechanisms: Targets signaling pathways like JAK2/STAT3, β-catenin, and E-cadherin, inhibiting cancer cell migration, invasion, and epithelial-mesenchymal transition
生物活性
Lithospermic acid B has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, anti-viral, anti-fungal, anti-cancer, anti-diabetic, and anti-metabolic effects. In addition, this compound has been reported to possess anti-allergic and anti-coagulant activities.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. Studies have demonstrated that the compound can modulate the activity of various enzymes, such as cyclooxygenase, lipoxygenase, and nitric oxide synthase. In addition, this compound has been found to possess anti-inflammatory, anti-oxidant, anti-bacterial, anti-viral, anti-fungal, anti-cancer, anti-diabetic, and anti-metabolic effects.
实验室实验的优点和局限性
Lithospermic acid B has been used extensively in laboratory experiments due to its wide range of biological activities. The compound is relatively easy to synthesize and is available commercially in a variety of forms. In addition, this compound is stable and has a long shelf-life. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, the compound is not very soluble in water and may require solvents for dissolution. In addition, this compound may interact with other compounds and may need to be pre-treated before use.
未来方向
In order to further explore the potential therapeutic applications of Lithospermic acid B, future research should focus on the following areas:
• Investigating the pharmacological effects of this compound in combination with other therapeutic agents.
• Investigating the effects of this compound on various types of cancer cells.
• Exploring the potential of this compound as an anti-diabetic agent.
• Examining the effects of this compound on various physiological systems.
• Evaluating the safety and efficacy of this compound in clinical trials.
• Exploring the potential of this compound as an anti-allergic agent.
• Investigating the effects of this compound on various types of infections.
• Examining the effects of this compound on the immune system.
• Investigating the effects of this compound on various types of inflammation.
• Exploring the potential of this compound as an anti-coagulant agent.
• Investigating the effects of this compound on various types of metabolic disorders.
• Examining the effects of this compound on various types of neurological disorders.
• Investigating the potential of this compound as an anti-aging agent.
安全和危害
生化分析
Biochemical Properties
Salvianolic acid B has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has been shown to facilitate endothelial differentiation by regulating the activity of Piezo1, a mechanosensitive Ca 2+ channel protein . Salvianolic acid B treatment enhances Piezo1 expression and amplifies MEK/Erk1/2 phosphorylation of endothelial cells .
Cellular Effects
Salvianolic acid B has a wide range of effects on various types of cells and cellular processes. It has been shown to have anti-inflammatory, anti-apoptotic, anti-fibrotic effects and can promote stem cell proliferation and differentiation . It can regulate cell proliferation, survival, death, and differentiation to regulate inflammation, and immunity .
Molecular Mechanism
Salvianolic acid B exerts its effects at the molecular level through several mechanisms. It can scavenge oxygen free radicals by providing hydrogen atoms and reduce the production of oxygen free radicals and oxygen-containing non-radicals by regulating the expression of antioxidant enzymes . It also inhibits tumor growth and metastasis by targeting multiple cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Salvianolic acid B have been observed to change over time. For instance, in a study on rat models of 3-aminopropionitrile-induced thoracic aortic aneurysm, Salvianolic acid B was found to inhibit the development of aneurysms and improve immune function over time .
Dosage Effects in Animal Models
The effects of Salvianolic acid B vary with different dosages in animal models. In a phase 1 clinical trial, it was found that peak plasma concentration and the area under the plasma concentration–time curve of Salvianolic acid B progressively increased in a dose-dependent manner .
Metabolic Pathways
Salvianolic acid B is involved in several metabolic pathways. According to metabolite enrichment and pathway analyses, the pharmacological activity of Salvianolic acid B is mainly involved in three vital metabolic pathways including glycerophospholipid metabolism, sphingolipid metabolism, and arachidonic acid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Salvianolic acid B can be synthesized through a series of extraction and purification processes. The preparation involves water extraction, concentration, acidification, 1-butanol extraction, water washing, basification, and water back extraction. Key parameters such as extraction temperature, extraction pH, and back-extraction pH are optimized to obtain a high-purity crude solution .
Industrial Production Methods: In industrial settings, the preparation of salvianolic acid B disodium salt is common. This involves further purification using chromatography processes with specific resins like AMBERCHROW CG161M. The quality of the raw material, Danshen, significantly affects the purity and yield of the final product .
化学反应分析
Types of Reactions: Salvianolic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activities.
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Typically uses reducing agents such as sodium borohydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of salvianolic acid B, which exhibit enhanced or modified biological activities .
科学研究应用
Salvianolic acid B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phenolic antioxidants.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drug formulations and delivery systems.
相似化合物的比较
Salvianolic acid B is often compared with other salvianolic acids, particularly salvianolic acid A. Both compounds share similar antioxidant and anti-inflammatory properties, but salvianolic acid B is more abundant and exhibits stronger biological activities. Other similar compounds include lithospermic acid and rosmarinic acid, which also possess phenolic structures and comparable pharmacological effects .
属性
IUPAC Name |
(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-VWUOOIFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031347 | |
| Record name | Lithospermic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121521-90-2 | |
| Record name | Salvianolic acid B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121521-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithospermic acid B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121521902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithospermic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIANOLIC ACID B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GQ844199 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




